Cas no 69373-39-3 (Benzenamine, 2-(methylthio)-4-nitro-)

Benzenamine, 2-(methylthio)-4-nitro- structure
69373-39-3 structure
Product Name:Benzenamine, 2-(methylthio)-4-nitro-
CAS No:69373-39-3
MF:C7H8N2O2S
MW:184.215620040894
CID:391870
PubChem ID:15727813
Update Time:2025-04-19

Benzenamine, 2-(methylthio)-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(methylthio)-4-nitro-
    • 2-methylsulfanyl-4-nitroaniline
    • 69373-39-3
    • 2-(Methylsulfanyl)-4-nitroaniline
    • DTXSID80577528
    • Inchi: 1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
    • InChI Key: XGKPTUGEOCZLIW-UHFFFAOYSA-N
    • SMILES: S(C)C1C=C(C=CC=1N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.03074
  • Monoisotopic Mass: 184.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 97.1Ų

Experimental Properties

  • PSA: 69.16
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